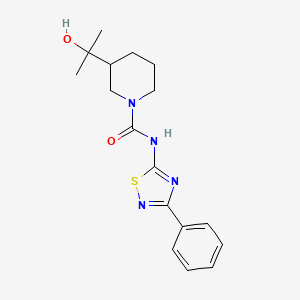![molecular formula C16H18ClN5O B5906023 N-[(6-chloro-1H-benzimidazol-2-yl)methyl]-N-methyl-5-propyl-1H-pyrazole-3-carboxamide](/img/structure/B5906023.png)
N-[(6-chloro-1H-benzimidazol-2-yl)methyl]-N-methyl-5-propyl-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(6-chloro-1H-benzimidazol-2-yl)methyl]-N-methyl-5-propyl-1H-pyrazole-3-carboxamide is a complex organic compound that features a benzimidazole core, which is known for its diverse pharmacological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require an alkaline alcoholic solution or acetonitrile as a solvent .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes multiple purification steps such as crystallization and chromatography to isolate the final product with high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[(6-chloro-1H-benzimidazol-2-yl)methyl]-N-methyl-5-propyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole ring, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, cyanogen bromide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional functional groups, while substitution reactions can introduce various alkyl or aryl groups to the benzimidazole core .
Scientific Research Applications
N-[(6-chloro-1H-benzimidazol-2-yl)methyl]-N-methyl-5-propyl-1H-pyrazole-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating parasitic diseases and other health conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(6-chloro-1H-benzimidazol-2-yl)methyl]-N-methyl-5-propyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to bind to various enzymes and receptors, disrupting their normal function. This can lead to the inhibition of cell growth and proliferation, making it effective against certain types of cancer and microbial infections .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Thiabendazole, albendazole, and omeprazole.
Pyrazole derivatives: Celecoxib, rimonabant.
Uniqueness
N-[(6-chloro-1H-benzimidazol-2-yl)methyl]-N-methyl-5-propyl-1H-pyrazole-3-carboxamide stands out due to its unique combination of benzimidazole and pyrazole moieties, which confer a broad spectrum of biological activities. This dual functionality enhances its potential as a versatile therapeutic agent .
Properties
IUPAC Name |
N-[(6-chloro-1H-benzimidazol-2-yl)methyl]-N-methyl-5-propyl-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN5O/c1-3-4-11-8-14(21-20-11)16(23)22(2)9-15-18-12-6-5-10(17)7-13(12)19-15/h5-8H,3-4,9H2,1-2H3,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZFNBROOVYICGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=NN1)C(=O)N(C)CC2=NC3=C(N2)C=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(1R,9aR)-1-({[(5-methylpyrazin-2-yl)methyl]amino}methyl)octahydro-2H-quinolizin-1-ol](/img/structure/B5905944.png)
![{[3-({allyl[(2E)-3-phenylprop-2-en-1-yl]amino}carbonyl)phenyl]amino}acetic acid](/img/structure/B5905960.png)
![3-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)-N-[1-phenyl-2-(1H-pyrazol-1-yl)ethyl]propanamide](/img/structure/B5905962.png)
![2-{1-[1-(3-thienylsulfonyl)piperidin-4-yl]-1H-1,2,3-triazol-4-yl}ethanol](/img/structure/B5905970.png)



![N-(2-methoxyethyl)-3-[(2-methylprop-2-en-1-yl)oxy]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B5906000.png)
![4-ethyl-N-[1-(hydroxymethyl)propyl]-5-methyl-N-(2-thienylmethyl)thiophene-3-carboxamide](/img/structure/B5906001.png)
![N-(5-ethyl-1-methyl-1H-1,2,4-triazol-3-yl)-N'-[2-(1H-pyrazol-1-yl)benzyl]urea trifluoroacetate](/img/structure/B5906003.png)
![5-(methoxymethyl)-N-{3-[(phenylacetyl)amino]phenyl}-2-furamide](/img/structure/B5906011.png)
![N-[3-(3,5-dimethylphenoxy)propyl]-N,3-dimethyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide](/img/structure/B5906012.png)


